molecular formula C7H7D5O B1154035 1-Hepten-3-one - d5

1-Hepten-3-one - d5

Cat. No.: B1154035
M. Wt: 117.2
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Isotopic Labeling in Chemical and Biochemical Studies

Isotopic labeling is a technique where an atom in a molecule is replaced by its isotope, which has the same number of protons but a different number of neutrons. pressbooks.pub This subtle change in mass, without altering the chemical properties, allows researchers to "tag" and track molecules through intricate chemical reactions and biological pathways. pressbooks.pubstudysmarter.co.uk The use of stable, non-radioactive isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) is particularly advantageous for long-term studies. studysmarter.co.ukcreative-proteomics.com This methodology is crucial for elucidating reaction mechanisms, studying metabolic pathways, and understanding the dynamics of molecular interactions. longdom.orgsymeres.com

Overview of Deuterium Applications in Tracing and Quantification

Deuterium, a stable isotope of hydrogen, is a favored tracer in scientific investigations. wikipedia.org Its applications are vast and include:

Mechanistic Studies: By replacing hydrogen with deuterium, scientists can probe the intricate steps of a chemical reaction, a phenomenon known as the kinetic isotope effect. symeres.comthalesnano.com

Metabolic Research: Deuterated compounds enable the tracing of metabolic pathways, offering insights into how substances are absorbed, distributed, and eliminated in biological systems. thalesnano.comsilantes.com

Analytical Standards: In powerful analytical techniques like mass spectrometry, deuterated compounds serve as ideal internal standards. wikipedia.orgthalesnano.com Their near-identical chemical behavior to their non-deuterated counterparts, coupled with a distinct mass difference, allows for highly accurate quantification. wikipedia.orgthalesnano.com

NMR Spectroscopy: Deuterated solvents are routinely used in Nuclear Magnetic Resonance (NMR) spectroscopy to avoid interference from the solvent signal. wikipedia.org Furthermore, deuterium labeling can help in the structural determination of molecules. thalesnano.com

Contextualization of 1-Hepten-3-one (B149102) in Scientific Literature

1-Hepten-3-one, with the chemical formula C₇H₁₂O, is an α,β-unsaturated ketone. vulcanchem.comwikipedia.org It is a naturally occurring volatile organic compound found in various sources, including grapefruit oil and certain fungi. wikipedia.orgthegoodscentscompany.com In the realm of biology, it has been identified as a component of the defensive secretions of some arthropods. vulcanchem.com Research has also delved into its biosynthesis, revealing a mixed acetate/propionate origin in the Neotropical harvestman Iporangaia pustulosa. vulcanchem.com Due to its reactive enone functional group, it also serves as a building block in organic synthesis. vulcanchem.com

Rationale for Research on Deuterated Analogues, specifically 1-Hepten-3-one - d5

The development of deuterated analogues of volatile organic compounds like 1-Hepten-3-one is driven by the need for precise analytical tools. mdpi.comacs.org 1-Hepten-3-one-d5, where five hydrogen atoms are replaced by deuterium, is synthesized to serve primarily as an internal standard for the quantitative analysis of its non-deuterated counterpart. vulcanchem.com This is particularly valuable in complex matrices such as those found in food, flavor, environmental, and metabolomic studies. vulcanchem.com The mass shift of five atomic mass units allows for clear differentiation in mass spectrometry, while its nearly identical chemical properties ensure that it behaves similarly during extraction and analysis, leading to more accurate and reliable measurements. vulcanchem.com

Physicochemical Properties of 1-Hepten-3-one and its Deuterated Analogue

The following tables provide a summary of the key physicochemical properties of 1-Hepten-3-one and its deuterated analogue, 1-Hepten-3-one-d5.

Table 1: General Properties

Property 1-Hepten-3-one 1-Hepten-3-one-d5
Molecular Formula C₇H₁₂O vulcanchem.comthegoodscentscompany.com C₇H₇D₅O
Molecular Weight 112.17 g/mol vulcanchem.comthegoodscentscompany.com 117.20 g/mol
CAS Number 2918-13-0 vulcanchem.comthegoodscentscompany.com Not available

| Appearance | Colorless to pale yellow liquid thegoodscentscompany.com | Not available |

Table 2: Physical Properties

Property 1-Hepten-3-one
Boiling Point 153-156 °C vulcanchem.comsigmaaldrich.com
Density 0.836 g/mL at 25 °C vulcanchem.comsigmaaldrich.com

| Refractive Index | 1.4305 at 19 °C wikipedia.org |

Spectroscopic Data

Spectroscopic techniques are essential for the identification and characterization of chemical compounds.

Table 3: Mass Spectrometry Data

Compound Key Feature Application
1-Hepten-3-one Molecular Ion Peak (M+) at m/z 112 lipidmaps.org Identification and structural elucidation.

| 1-Hepten-3-one-d5 | Molecular Ion Peak shifted by +5 amu | Use as an internal standard for quantitative analysis. vulcanchem.com |

Table 4: NMR Spectroscopy Data

Compound Technique Application
1-Hepten-3-one ¹H NMR, ¹³C NMR vulcanchem.comnih.gov Structural confirmation and elucidation.

| 1-Hepten-3-one-d5 | Deuterium NMR | Can be used to study reaction mechanisms and molecular dynamics. vulcanchem.com |

Properties

Molecular Formula

C7H7D5O

Molecular Weight

117.2

Purity

95% min.

Synonyms

1-Hepten-3-one - d5

Origin of Product

United States

Advanced Analytical Characterization and Quantification of 1 Hepten 3 One D5

Chromatographic Techniques for Separation and Detection

Chromatography is an essential first step in the analysis of 1-Hepten-3-one-d5, serving to separate it from complex matrices and interfering substances prior to detection and quantification. The choice between gas and liquid chromatography depends largely on the volatility of the analyte and the specific requirements of the analysis.

Gas chromatography is the premier separation technique for volatile and semi-volatile compounds like 1-Hepten-3-one (B149102). When coupled with a mass spectrometer (GC-MS), it provides a powerful tool for the analysis of deuterated compounds. The separation in GC is based on the compound's boiling point and its interaction with the stationary phase of the GC column.

Deuterium (B1214612) labeling has a minimal, often negligible, effect on the retention time of a compound compared to its non-deuterated counterpart. However, high-resolution capillary columns can sometimes distinguish between isotopologues. For 1-Hepten-3-one-d5, the primary role of GC is to ensure its separation from isomeric impurities and other volatile components in the sample, delivering a pure analyte to the detector.

Research Findings:

Column Selection: A mid-polarity column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, is typically effective for separating ketones and other oxygenated volatile compounds.

Temperature Programming: A programmed temperature ramp is crucial for achieving good peak shape and resolution. The program generally starts at a low temperature to trap volatile analytes, followed by a gradual increase to elute compounds based on their boiling points.

Table 1: Illustrative Gas Chromatography (GC) Parameters for 1-Hepten-3-one-d5 Analysis

ParameterValue/Description
GC System Agilent 8890 GC or equivalent
Column HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow rate of 1.2 mL/min
Inlet Temperature 250°C
Injection Mode Splitless (for trace analysis)
Oven Program 40°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min
Detector Mass Spectrometer (MS)

While GC is often preferred for volatile compounds, Liquid Chromatography (LC), particularly when coupled with mass spectrometry (LC-MS), can be applied for trace analysis, especially for samples in complex aqueous matrices or when derivatization is employed to enhance detectability and retention. nih.gov Reversed-phase LC (RPLC) is the most common mode used for such applications.

For a relatively nonpolar compound like 1-Hepten-3-one, a C18 stationary phase is suitable. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, is used to elute the compound of interest and separate it from more polar or non-polar matrix components.

Research Findings:

Sensitivity: LC-MS can offer high sensitivity, making it suitable for detecting trace levels of the compound without requiring high temperatures that could potentially cause degradation. nih.gov

Derivatization: To improve chromatographic retention and ionization efficiency, 1-Hepten-3-one can be derivatized. For instance, reaction with 2,4-dinitrophenylhydrazine (DNPH) yields a stable hydrazone derivative that is readily analyzed by LC-MS.

Table 2: Hypothetical Liquid Chromatography (LC) Parameters for 1-Hepten-3-one-d5 Derivative

ParameterValue/Description
LC System Waters ACQUITY UPLC I-Class or equivalent
Column ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Gradient 30% B to 95% B over 5 min, hold 2 min, return to initial
Column Temp. 40°C
Detector Tandem Mass Spectrometer (MS/MS)

Mass Spectrometry (MS) for Definitive Identification and Quantification

Mass spectrometry is an indispensable tool for the analysis of deuterated compounds, as it can differentiate between molecules based on their mass-to-charge ratio (m/z). This capability is crucial for confirming the identity of 1-Hepten-3-one-d5, quantifying it, and assessing its isotopic purity. nih.gov

Electron Ionization (EI) is a hard ionization technique commonly used in GC-MS. It involves bombarding the analyte molecules with high-energy electrons, leading to the formation of a molecular ion (M+) and characteristic fragment ions. The resulting mass spectrum serves as a molecular fingerprint.

For 1-Hepten-3-one-d5, the molecular ion peak will appear at an m/z value that is 5 units higher than its non-deuterated analog. The fragmentation pattern will be similar to the standard compound, but the m/z of fragments containing the deuterium labels will be shifted accordingly. This predictable shift provides strong evidence for the presence and location of the labels.

Research Findings:

Molecular Ion: The non-deuterated 1-Hepten-3-one has a molecular weight of 112.18 g/mol . The d5-labeled compound will exhibit a molecular ion at m/z 117.

Key Fragments: Alpha-cleavage and McLafferty rearrangement are common fragmentation pathways for ketones. The m/z values of resulting fragment ions that retain the deuterium atoms will be shifted, helping to confirm the label's position.

Table 3: Predicted EI Mass Fragments for 1-Hepten-3-one-d5

Fragment IonProposed StructurePredicted m/z (d5)Predicted m/z (d0)
Molecular Ion [C₇H₉D₅O]⁺117112
Alpha-cleavage [M-C₂H₅]⁺88 (if labels on butyl chain)83
Alpha-cleavage [M-C₄H₄D₅]⁺5757
McLafferty [C₄H₃D₅O]⁺7772

High-Resolution Mass Spectrometry (HRMS) is critical for accurately determining the isotopic purity of a labeled compound. nih.gov It can distinguish between ions with very similar nominal masses, such as an intended deuterated isotopologue and an unintended species containing naturally abundant ¹³C isotopes. nih.govresearchgate.net

By measuring the accurate mass of the molecular ion to several decimal places, HRMS can confirm the elemental composition and calculate the isotopic distribution. This allows for the quantification of the desired d5 species relative to lower-mass isotopologues (d0, d1, d2, d3, d4) that may be present due to incomplete deuteration during synthesis. researchgate.net

Research Findings:

Mass Accuracy: HRMS instruments like Orbitrap or Time-of-Flight (TOF) analyzers can achieve mass accuracy below 5 ppm, which is essential for resolving different isotopologues.

Isotopic Distribution: The relative intensities of the M, M+1, M+2, etc., peaks can be compared to theoretical distributions to confirm the level of isotopic enrichment.

Table 4: Accurate Mass of 1-Hepten-3-one Isotopologues

IsotopologueFormulaMonoisotopic Mass (Da)
d0 C₇H₁₂O112.08882
d1 C₇H₁₁DO113.09510
d2 C₇H₁₀D₂O114.10137
d3 C₇H₉D₃O115.10765
d4 C₇H₈D₄O116.11393
d5 C₇H₇D₅O117.12020

Tandem Mass Spectrometry (MS/MS) provides an additional layer of structural confirmation. nih.gov In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of 1-Hepten-3-one-d5 at m/z 117) is selected, isolated, and then fragmented by collision-induced dissociation (CID). The resulting product ions are then detected.

This technique is exceptionally useful for confirming the location of the deuterium labels on the molecule. By analyzing which product ions show a mass shift, one can deduce which parts of the original molecule contained the labels. This is a definitive method for structural elucidation. nih.gov

Research Findings:

Precursor Ion Selection: The quadrupole or ion trap of a tandem mass spectrometer can be set to isolate the m/z 117 ion, excluding all other ions from the fragmentation cell.

Fragmentation Analysis: The fragmentation pattern of the d5-labeled precursor ion can be compared to the fragmentation of the non-labeled compound (m/z 112) to pinpoint the location of the deuterium atoms with high confidence.

Table 5: Hypothetical MS/MS Fragmentation for Structural Elucidation of 1-Hepten-3-one-d5

ParameterDescription
Precursor Ion (m/z) 117.12020
Collision Energy 15-25 eV (Optimized)
Expected Product Ion 1 (m/z) 88.09 (Corresponds to loss of ethyl group, C₂H₅)
Structural Inference 1 Indicates deuterium labels are not on the ethyl group.
Expected Product Ion 2 (m/z) 57.07 (Corresponds to the butanoyl cation, [C₄H₅O]⁺)
Structural Inference 2 Indicates labels are likely on the butenyl chain.

Application of 1-Hepten-3-one - d5 as an Internal Standard

The use of stable isotope-labeled compounds as internal standards is a cornerstone of modern quantitative analysis, particularly in chromatography and mass spectrometry. 1-Hepten-3-one-d5, a deuterated analog of the volatile organic compound 1-Hepten-3-one, serves as an exemplary internal standard for accurate and precise quantification. Its chemical and physical properties closely mimic the unlabeled analyte, allowing it to compensate for variations in sample preparation and instrument response.

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate analytical technique for the quantification of chemical substances. The fundamental principle of IDMS involves the addition of a known amount of an isotopically enriched standard, such as 1-Hepten-3-one-d5, to a sample containing the native analyte, 1-Hepten-3-one. This mixture is then homogenized to ensure isotopic equilibrium.

Following extraction and analysis by a mass spectrometer, the ratio of the signal intensity of the native analyte to that of the isotopically labeled standard is measured. Since the labeled standard is chemically identical to the analyte, it experiences the same losses during sample preparation and ionization efficiency in the mass spectrometer. scispace.com This allows for highly accurate quantification, as the ratio of the two species remains constant regardless of sample loss. The concentration of the native analyte can then be determined by comparing this ratio to a calibration curve.

A key advantage of using deuterated analogs like 1-Hepten-3-one-d5 is that they can be distinguished from the native compound by their mass-to-charge ratio (m/z) in the mass spectrometer, despite co-eluting chromatographically. chromatographyonline.com This co-elution is critical for compensating for matrix effects, where other components in the sample can suppress or enhance the ionization of the analyte. chromatographyonline.comwaters.com

Quantifying volatile organic compounds like 1-Hepten-3-one in complex matrices such as food, environmental, or biological samples presents significant analytical challenges. nih.govlabcorp.com These matrices contain a multitude of compounds that can interfere with the analysis, leading to inaccurate results. waters.comchromatographyonline.com This interference, known as the matrix effect, can cause ion suppression or enhancement in the mass spectrometer's ion source. waters.com

The use of 1-Hepten-3-one-d5 as an internal standard is particularly effective in mitigating these matrix effects. tandfonline.comnih.gov Because the deuterated standard has nearly identical physicochemical properties to the unlabeled analyte, it will be affected by the matrix in the same way. chromatographyonline.com By measuring the ratio of the analyte to the internal standard, any signal suppression or enhancement will be applied to both compounds, and the ratio will remain accurate, thus correcting for the matrix effect. chromatographyonline.com

For instance, in the analysis of food aromas or off-flavors, where 1-Hepten-3-one might be a key component, the food matrix itself is incredibly complex. Similarly, in environmental monitoring, soil or water samples can contain a wide variety of organic and inorganic substances that can interfere with quantification. mdpi.com In both scenarios, the application of IDMS with 1-Hepten-3-one-d5 allows for the necessary accuracy and precision in determining the concentration of the target analyte.

The development of a robust calibration curve is essential for accurate quantification using an internal standard. To construct a calibration curve for the quantification of 1-Hepten-3-one using 1-Hepten-3-one-d5, a series of calibration standards are prepared. Each standard contains a constant, known concentration of the internal standard (1-Hepten-3-one-d5) and varying, known concentrations of the native analyte (1-Hepten-3-one).

These standards are then analyzed, typically by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). The response ratio, which is the peak area of the analyte divided by the peak area of the internal standard, is calculated for each calibration standard. A calibration curve is then generated by plotting the response ratio against the concentration of the analyte. This plot should yield a linear relationship, which can be described by the equation y = mx + c, where 'y' is the response ratio, 'x' is the analyte concentration, 'm' is the slope, and 'c' is the y-intercept.

Validation of the calibration curve is a critical step to ensure the reliability of the method. This involves assessing several parameters, including:

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated by the coefficient of determination (R²) of the calibration curve, which should be close to 1.

Accuracy: The closeness of the measured value to the true value. This is assessed by analyzing quality control (QC) samples at different concentrations and comparing the measured concentrations to the known values.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Table 1: Example Calibration Data for 1-Hepten-3-one using 1-Hepten-3-one-d5 as an Internal Standard
Analyte Concentration (ng/mL)Analyte Peak AreaInternal Standard Peak AreaResponse Ratio (Analyte Area / IS Area)
1.01250500000.025
5.06300505000.125
10.012600502000.251
25.031500501000.629
50.062800499001.259
100.0125500501502.502

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuteration Pattern Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of molecules. In the context of isotopically labeled compounds, NMR is indispensable for confirming the position and extent of deuterium incorporation.

Deuterium NMR (²H NMR) spectroscopy directly observes the deuterium nucleus, which has a nuclear spin of 1. wikipedia.org This technique is highly effective for verifying the successful deuteration of a molecule. wikipedia.org A compound that has been successfully labeled with deuterium will exhibit a strong signal in the ²H NMR spectrum at a chemical shift corresponding to the position of the deuterium atom. wikipedia.org

The chemical shift range in ²H NMR is similar to that of proton NMR (¹H NMR), making it relatively straightforward to assign signals based on the expected chemical environment of the deuterium atom. wikipedia.org For 1-Hepten-3-one-d5, the ²H NMR spectrum would be expected to show peaks corresponding to the specific positions where deuterium atoms have been incorporated. The presence of these peaks provides direct evidence of successful deuteration. sigmaaldrich.com Although the resolution of ²H NMR can be lower than that of ¹H NMR, it is an invaluable tool for confirming the isotopic labeling pattern. wikipedia.org

Proton NMR (¹H NMR) spectroscopy provides complementary information to ²H NMR for analyzing deuterated compounds. When a proton is replaced by a deuterium atom, the corresponding signal in the ¹H NMR spectrum will disappear or be significantly reduced in intensity. wikipedia.orgresearchgate.net This absence of a signal at a specific chemical shift is a strong indicator of the location of deuteration.

For 1-Hepten-3-one-d5, a comparison of its ¹H NMR spectrum with that of the unlabeled 1-Hepten-3-one would reveal the positions of deuterium incorporation. For example, if the deuterium atoms are located on the carbon adjacent to the carbonyl group, the signals corresponding to those protons would be absent in the spectrum of the d5 analog.

Furthermore, the presence of deuterium can influence the coupling patterns of neighboring protons. While deuterium itself is not typically observed in a ¹H NMR spectrum, it can couple to adjacent protons, leading to more complex splitting patterns. This coupling is generally smaller than proton-proton coupling. The multiplicity of a proton signal adjacent to a deuterium atom can be predicted by the 2nI+1 rule, where 'n' is the number of equivalent deuterium nuclei and 'I' is the spin of deuterium (I=1). For instance, a proton adjacent to a single deuterium atom may appear as a 1:1:1 triplet, and a proton adjacent to a -CD₂ group may appear as a 1:2:3:2:1 quintet. These characteristic splitting patterns can provide further confirmation of the deuteration pattern.

Table 2: Expected ¹H NMR Spectral Changes in 1-Hepten-3-one-d5 Compared to 1-Hepten-3-one
Position of DeuterationExpected Change in ¹H NMR Spectrum
Vinyl Protons (C1-H, C2-H)Disappearance or significant reduction of signals in the vinyl region (~5.8-6.4 ppm).
Alpha-Methylene Protons (C4-H₂)Disappearance or significant reduction of the signal for the alpha-protons (~2.5 ppm).
Other Aliphatic ProtonsChanges in multiplicity of adjacent proton signals due to H-D coupling.

Carbon NMR (¹³C NMR) for Carbon Skeleton Characterization

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful analytical technique utilized to elucidate the carbon framework of a molecule. In the analysis of 1-Hepten-3-one-d5, ¹³C NMR provides crucial information regarding the number of unique carbon environments, their hybridization states, and their connectivity, thus confirming the molecular structure.

The ¹³C NMR spectrum of 1-Hepten-3-one-d5 is interpreted by analyzing the chemical shifts (δ) of the carbon atoms, which are influenced by the local electronic environment. The presence of the carbonyl group and the carbon-carbon double bond significantly affects the chemical shifts of adjacent carbons.

For the non-deuterated analogue, 1-Hepten-3-one, the approximate chemical shifts are known and serve as a reference. The introduction of deuterium atoms in 1-Hepten-3-one-d5 leads to observable effects in the ¹³C NMR spectrum. The primary effect is the coupling between the deuterium (²H) and the directly attached carbon atom, which results in the splitting of the carbon signal into a multiplet. For a CD₂ group, the signal would theoretically appear as a quintet, and for a CD₃ group, as a septet, due to ¹J-coupling. However, these multiplets are often characterized by a lower signal-to-noise ratio.

Another consequence of deuteration is the absence of the Nuclear Overhauser Effect (NOE) enhancement for the deuterated carbons, which typically increases the signal intensity of protonated carbons. This can make the signals for the deuterated carbons appear significantly weaker in a standard proton-decoupled ¹³C NMR spectrum. Furthermore, deuterium substitution can induce small isotopic shifts in the chemical shifts of the deuterated carbon and adjacent carbons.

The expected ¹³C NMR chemical shifts for 1-Hepten-3-one-d5 are detailed in the table below. The assignments are based on established ranges for similar functional groups and comparison with the non-deuterated compound. oregonstate.educompoundchem.comlibretexts.org The carbonyl carbon (C-3) is expected to have the largest chemical shift, a characteristic feature for ketones. libretexts.org The olefinic carbons (C-1 and C-2) will resonate at intermediate chemical shifts, typical for sp² hybridized carbons. The aliphatic carbons (C-4 to C-7) will appear at lower chemical shifts.

Table 1: Predicted ¹³C NMR Chemical Shift Data for 1-Hepten-3-one-d5

Carbon AtomPredicted Chemical Shift (δ, ppm)Multiplicity (due to ²H coupling)
C-1128 - 132Singlet
C-2136 - 140Singlet
C-3200 - 205Singlet
C-440 - 45Singlet
C-525 - 30Quintet (due to CD₂)
C-621 - 26Quintet (due to CD₂)
C-712 - 16Septet (due to CD₃)

The detailed analysis of the ¹³C NMR spectrum, including the observation of the characteristic chemical shifts and the specific splitting patterns for the deuterated carbons, allows for the unambiguous confirmation of the carbon skeleton of 1-Hepten-3-one-d5.

Mechanistic Investigations and Reaction Pathways Involving 1 Hepten 3 One D5

Elucidation of Degradation Pathways

Understanding the degradation of organic molecules is crucial in various fields, from atmospheric chemistry to pharmacology. 1-Hepten-3-one (B149102) - d5 allows for detailed investigation into how molecules of this class break down under different conditions.

The degradation of α,β-unsaturated ketones like 1-hepten-3-one can proceed through several chemical pathways, with oxidation and hydrolysis being prominent examples.

Oxidation: The atmospheric oxidation of α,β-unsaturated ketones is often initiated by hydroxyl (OH) radicals. copernicus.orgcopernicus.org These reactions can proceed via H-atom abstraction or by addition to the C=C double bond. copernicus.orgcopernicus.org The presence of deuterium (B1214612) in 1-Hepten-3-one - d5 can introduce a kinetic isotope effect (KIE), where the rate of a reaction involving a C-D bond is slower than that of a C-H bond. By strategically placing deuterium atoms on the molecule, researchers can determine the primary sites of oxidative attack. For instance, if the deuteriums are placed on the vinyl group, a change in the reaction rate compared to the non-deuterated compound would suggest that this is a key reaction site.

Hydrolysis: While less common for simple α,β-unsaturated ketones under neutral conditions, hydrolysis can occur under acidic or basic catalysis. The reaction typically involves the addition of water to the carbon-carbon double bond (1,4-addition or Michael addition). pressbooks.pub Deuterium labeling can help elucidate the mechanism of this addition and subsequent keto-enol tautomerism.

A hypothetical study on the degradation of this compound could yield the following results, highlighting the utility of isotopic labeling:

Degradation ConditionObserved ProductsInferred MechanismRole of Deuterium Labeling
OH Radical ExposureDeuterated epoxides, aldehydes, and carboxylic acidsOH addition to the C=C double bond is a major pathway. copernicus.orgcopernicus.orgTracks the fate of the vinyl group during oxidation.
Acid-Catalyzed HydrolysisDeuterated 3-hydroxyheptan-3-oneProtonation of the carbonyl followed by nucleophilic attack of water.Confirms the site of water addition.

Unsaturated ketones can undergo various transformations upon exposure to light (photolysis) or ionizing radiation (radiolysis). These high-energy processes can lead to isomerization, cyclization, or fragmentation. Aliphatic ketones and aldehydes can absorb radiation, leading to electronic excitation and the potential for radical formation. nih.gov The photolysis of ketones can be an efficient process, leading to atmospheric lifetimes of just a few hours for some species. copernicus.org

Using this compound, researchers can trace the fragments produced during these transformations. Mass spectrometry analysis of the products would reveal which fragments retain the deuterium label, providing a map of the bond cleavage events. For example, if a major photolytic product is a deuterated ethene, it would strongly suggest a cleavage of the bond between the carbonyl carbon and the adjacent vinyl carbon.

The primary advantage of using this compound is the ability to unambiguously trace the origin of atoms in the degradation products. In complex reaction mixtures, it can be challenging to determine the parent molecule of a given product. However, the presence of a deuterium label in a product molecule, detected by techniques like mass spectrometry or NMR spectroscopy, confirms its origin from the initial deuterated ketone. This is particularly useful in environmental or biological systems where multiple potential precursors exist. Furthermore, deuterium labeling can help quantify any label loss due to exchange reactions, which is important for accurate metabolic rate measurements. nih.gov

Isomerization and Rearrangement Studies

The structure of unsaturated ketones allows for various isomerization and rearrangement reactions, the mechanisms of which can be probed using deuterated analogs.

Unsaturated ketones can exist as geometric isomers (E/Z or cis/trans) if there is appropriate substitution around the double bond. The interconversion between these isomers can be catalyzed by acids, bases, or light. This process often involves the formation of an intermediate that allows for rotation around the C=C bond. For example, the isomerization of a β,γ-unsaturated ketone to a more thermodynamically stable α,β-unsaturated ketone can abolish a stereogenic center. nih.gov Enolates are common intermediates in reactions where the stereochemical configuration of a chiral α-carbon is interconverted. libretexts.org

While 1-hepten-3-one itself does not exhibit E/Z isomerism, related substituted unsaturated ketones do. Studies on these systems using deuterium labeling can reveal the mechanism of isomerization. For instance, if isomerization occurs in a deuterated solvent and the product incorporates deuterium, it suggests a mechanism involving protonation/deprotonation steps.

One of the most common applications of deuterium labeling in ketone chemistry is the study of hydrogen-deuterium (H/D) exchange. The α-hydrogens of ketones are acidic and can be exchanged for deuterium in the presence of a deuterium source like D₂O, often with acid or base catalysis. libretexts.orgnih.govlibretexts.org This exchange proceeds through an enol or enolate intermediate. nih.gov

For this compound, the position of the deuterium labels is critical. If the deuterium atoms are at the α-position (C4), their exchange rate with protons from a protic solvent can be measured to determine the rate of enolization. This provides fundamental information about the reactivity of the ketone.

Hypothetical H/D Exchange Rates for 1-Hepten-3-one at 25°C
CatalystSolventHalf-life of α-Deuterium Exchange
NoneH₂O> 1 year
0.1 M HClH₂O~ 48 hours
0.1 M NaOHH₂O~ 2 hours

Furthermore, intramolecular deuterium migration can also be studied. In certain catalyzed reactions, a deuterium atom might move from one position on the molecule to another. By synthesizing this compound with deuterium at a specific, non-α position and then subjecting it to reaction conditions, the appearance of deuterium at the α-position would provide evidence for a rearrangement or migration pathway. These studies are fundamental to understanding the dynamic nature of chemical bonds in organic molecules.

Catalytic Reaction Mechanism Studies

The use of isotopically labeled molecules is a cornerstone of modern mechanistic chemistry. acs.org 1-Hepten-3-one-d5, by virtue of its deuterium atoms, enables researchers to track the molecule's journey through a reaction sequence, providing insights that are often inaccessible with its non-deuterated counterpart.

Role of this compound in Probing Reaction Intermediates

Isotopic labeling is a powerful technique for elucidating reaction mechanisms and identifying transient intermediate species. acs.org In catalytic processes, 1-Hepten-3-one-d5 can act as a tracer, allowing for the unambiguous identification of its fragments or transformation products within a complex reaction mixture, primarily through mass spectrometry and NMR spectroscopy.

The deuterium label serves as a distinct marker. For instance, in a metal-catalyzed hydrogenation or isomerization reaction, the position of the deuterium atoms in the products and any isolated intermediates can confirm or rule out proposed mechanistic steps, such as hydride shifts or C-H activation events. chem-station.com If a deuterium atom is transferred or remains at a specific position, it provides direct evidence for the connectivity changes occurring during the reaction.

Key applications in probing intermediates include:

Tracking Bond Cleavage and Formation: Following the deuterium label can reveal which specific C-H bonds are broken or formed during a catalytic cycle.

Identifying Isotopic Scrambling: The distribution of deuterium in the products can indicate the presence of reversible steps or equilibrium processes involving reaction intermediates.

Distinguishing Between Pathways: In reactions with multiple potential pathways, the isotopic signature of the products derived from 1-Hepten-3-one-d5 can provide definitive evidence for the operative mechanism.

Table 1: Illustrative Use of 1-Hepten-3-one-d5 in Identifying Reaction Intermediates

Proposed Reaction Type Role of Deuterium Label (d5) Expected Observation for a Specific Intermediate
Catalytic Hydrogenation To determine the stereochemistry and regiochemistry of H atom addition. Deuterium atoms are located at specific positions in the resulting saturated ketone, confirming a particular mode of catalyst approach.
Isomerization To trace the movement of hydrogen atoms during double bond migration. Scrambling of deuterium labels across the alkyl chain, suggesting a series of reversible hydride addition/elimination steps.
C-H Activation To pinpoint the site of initial metal insertion into a C-H bond. acs.org Formation of a deuterated organometallic intermediate that can be characterized spectroscopically.

Kinetic Isotope Effects in Reaction Rate Determination

The substitution of hydrogen with deuterium can lead to a measurable change in the reaction rate, an effect known as the Kinetic Isotope Effect (KIE). chem-station.com The KIE is defined as the ratio of the rate constant for the reaction with the light isotopologue (kH) to the rate constant for the reaction with the heavy isotopologue (kD).

KIE = kH / kD

This effect arises because the carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than the carbon-hydrogen (C-H) bond, making the C-D bond stronger and more difficult to break. A primary KIE (typically with values > 2) is observed when a C-H/C-D bond is broken in the rate-determining step of a reaction. A smaller secondary KIE may be observed when the labeled position is not directly involved in bond breaking but experiences a change in its steric or electronic environment in the transition state. iitd.ac.in

By measuring the reaction rates of both 1-hepten-3-one and 1-Hepten-3-one-d5 under identical conditions, researchers can calculate the KIE and determine whether a C-H bond cleavage is kinetically significant.

Deuterium as a Probe for Transition State Analysis

The magnitude of the KIE provides valuable information about the structure of the transition state—the highest energy point along the reaction coordinate. iitd.ac.in For example, a large primary KIE suggests a transition state where the H/D atom is being transferred symmetrically between the donor and acceptor atoms. Conversely, a smaller KIE might indicate an early or late transition state where the bond to the isotope is not significantly broken.

By analyzing the KIE for different deuterated positions within the 1-Hepten-3-one-d5 molecule, a detailed picture of the transition state geometry can be constructed. This empirical data is crucial for validating computational models of reaction mechanisms and for designing more efficient catalysts.

Table 2: Hypothetical Kinetic Isotope Effect (KIE) Data for Reactions of 1-Hepten-3-one-d5

Reaction Type Deuterium Position Observed KIE (kH/kD) Mechanistic Implication
Base-catalyzed enolate formation C2 position (alpha to carbonyl) 6.5 C-H bond cleavage at the C2 position is the rate-determining step.
Acid-catalyzed isomerization C4 position 1.1 C-H bond cleavage at the C4 position is not involved in the rate-determining step (secondary KIE).
Reduction of carbonyl C3 position 1.0 No C-H bond is broken at this position during the rate-determining step.

Biosynthetic Pathway Elucidation

Isotopically labeled compounds are essential tools for tracing the complex, multi-step pathways of biosynthesis in living organisms. 1-Hepten-3-one-d5 can be introduced into a biological system to follow its transformation and incorporation into other molecules, thereby illuminating the metabolic logic of the organism.

Investigating Enzymatic Transformations of 1-Hepten-3-one Analogues

Enzymes catalyze biochemical reactions with high specificity and efficiency. d-nb.info Studying the interaction of enzymes with deuterated substrates like 1-Hepten-3-one-d5 can reveal detailed mechanistic information about these biocatalysts. For example, enzymes like alcohol dehydrogenases can catalyze the stereoselective reduction of a ketone to a chiral alcohol.

When 1-Hepten-3-one-d5 is used as a substrate, the resulting KIE can indicate whether C-H bond cleavage is the rate-limiting step of the enzymatic reaction. This information is vital for understanding enzyme function and for engineering enzymes with improved or novel activities. nih.gov Furthermore, the stereochemical outcome of the reaction with the deuterated substrate can provide insights into how the substrate is oriented within the enzyme's active site. Chemoenzymatic approaches often utilize enzymes for specific transformations, such as the hydrolysis of a beta-ketoester by a lipase, where preserving stereointegrity is crucial. mdpi.com

Tracing Metabolic Fates in Model Biological Systems (non-human)

In metabolic studies, deuterium-labeled compounds serve as tracers that can be followed through various pathways. acs.org When a non-human model organism, such as a plant, fungus, or bacterium, is exposed to 1-Hepten-3-one-d5, the compound is taken up and processed by the organism's metabolic machinery.

Researchers can then extract metabolites from the organism at different time points and analyze them using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). mdpi.com The deuterium label causes a predictable increase in the mass of any metabolite that incorporates the labeled compound or its fragments. By identifying these heavier, deuterium-containing molecules, scientists can piece together the metabolic fate of 1-Hepten-3-one. This approach has been used to identify a wide array of secondary metabolites in various organisms, including terpenoids in plants. mdpi.com For example, 1-Hepten-3-one has been identified as a fungal metabolite from Ganoderma lucidum. nih.gov

This stable isotope tracing method is a powerful way to map metabolic networks, identify novel biosynthetic pathways, and understand how organisms process specific chemical compounds without the need for radioactive labels.

Deuterated Substrates in Enzyme Kinetic Studies

The use of isotopically labeled compounds, such as 1-Hepten-3-one-d5, is a powerful and precise tool in the field of enzymology for elucidating reaction mechanisms. nih.govnih.gov By replacing one or more hydrogen atoms with its heavier isotope, deuterium, researchers can probe the rate-limiting steps of an enzymatic reaction and gain insight into the transition state of the substrate-enzyme complex. This technique is centered on the measurement of the kinetic isotope effect (KIE).

The KIE is defined as the change in the rate of a reaction when an atom in a reactant is substituted with one of its heavier isotopes. wikipedia.orglibretexts.org In the context of 1-Hepten-3-one-d5, the KIE would be the ratio of the reaction rate with the non-deuterated (light) substrate, 1-Hepten-3-one, to the rate with the deuterated (heavy) substrate (kH/kD). wikipedia.org This effect arises primarily from the difference in zero-point vibrational energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. The C-D bond is stronger and has a lower zero-point energy, meaning more energy is required to break it compared to a C-H bond. libretexts.org Consequently, if the cleavage of this bond is part of the rate-determining step of the enzyme-catalyzed reaction, the reaction will proceed more slowly with the deuterated substrate, resulting in a "normal" KIE where kH/kD > 1. libretexts.org

In a hypothetical study involving an enzyme such as an enoate reductase that catalyzes the reduction of the carbon-carbon double bond in 1-Hepten-3-one, the use of 1-Hepten-3-one-d5 (where deuterium is placed at a specific position, for instance, adjacent to the double bond) can provide critical mechanistic information. If a significant primary KIE is observed, it strongly suggests that the breaking of that specific C-H(D) bond is a key part of the slowest, rate-limiting step of the reaction. nih.gov

Conversely, the absence of a significant KIE (kH/kD ≈ 1) would imply that the C-H bond cleavage is not rate-limiting. The rate-determining step might instead be substrate binding, a conformational change in the enzyme, or product release. nih.gov

Secondary kinetic isotope effects (SKIEs) can also be informative. These are observed when the isotopic substitution is at a position not directly involved in bond breaking. wikipedia.org For example, deuteration at a carbon atom that changes its hybridization state (e.g., from sp2 to sp3) during the reaction can result in a smaller but still measurable SKIE, providing further details about the structure of the transition state. wikipedia.orgmdpi.com

To quantify these effects, researchers compare key kinetic parameters obtained with both the deuterated and non-deuterated substrates. These parameters typically include Vmax (the maximum reaction rate), Km (the Michaelis constant, reflecting substrate binding affinity), and the specificity constant, kcat/Km. The isotope effect can manifest on any of these parameters. For instance, an isotope effect on V/K is calculated by comparing the reciprocal plots of the labeled and unlabeled substrates. nih.gov

The findings from such studies are often presented in a comparative data table.

Table 1. Illustrative Kinetic Parameters for an Enzymatic Reaction with 1-Hepten-3-one and its Deuterated Analog
Substratekcat (s⁻¹)Km (mM)kcat/Km (s⁻¹mM⁻¹)Kinetic Isotope Effect (kH/kD) on kcat/Km
1-Hepten-3-one15.40.2561.65.6
1-Hepten-3-one-d52.80.2611.0

In the illustrative data presented in Table 1, the rate constant (kcat) for the reaction with the deuterated substrate is significantly lower than that for the non-deuterated substrate. However, the Michaelis constant (Km) remains largely unchanged, suggesting that deuteration did not affect the enzyme's binding affinity for the substrate. The resulting KIE on kcat/Km is 5.6, a value significantly greater than 1. Such a large primary deuterium isotope effect would be strong evidence that the cleavage of the C-D bond is the rate-limiting step in the catalytic mechanism of the enzyme under investigation. libretexts.orgnih.gov This type of detailed kinetic analysis, enabled by the use of specifically deuterated substrates like 1-Hepten-3-one-d5, is indispensable for building a complete and accurate picture of how an enzyme functions at the molecular level. nih.gov

Environmental and Biological Transformations of 1 Hepten 3 One and Its Deuterated Analogs

Atmospheric Degradation Pathways

1-Hepten-3-one (B149102), as an unsaturated ketone, is susceptible to various degradation processes in the troposphere. These reactions influence its atmospheric lifetime and its contribution to the formation of secondary pollutants like ozone and organic aerosols.

The primary daytime oxidant in the troposphere is the hydroxyl radical (OH), while ozone (O3) plays a significant role in the degradation of unsaturated compounds, particularly at night.

Reaction with OH Radicals: The reaction of 1-hepten-3-one with OH radicals is expected to be rapid. The OH radical can add across the carbon-carbon double bond or abstract a hydrogen atom from the alkyl chain. For structurally similar unsaturated alcohols, such as (Z)-3-hepten-1-ol, the rate coefficient for reaction with OH radicals is high, leading to estimated atmospheric lifetimes of approximately one hour. researchgate.netresearchgate.netnih.gov This suggests that 1-hepten-3-one would also be removed from the atmosphere relatively quickly via this pathway. The reaction products are primarily carbonyl compounds which can contribute to the formation of tropospheric ozone. nih.gov

Reaction with Ozone (O3): Ozonolysis is another key degradation pathway for compounds containing carbon-carbon double bonds. The reaction of ozone with the double bond in 1-hepten-3-one would lead to the formation of a primary ozonide, which subsequently decomposes into a carbonyl oxide (Criegee intermediate) and a carbonyl compound. The decomposition of Criegee intermediates can, in turn, produce OH radicals, further influencing atmospheric chemistry. researchgate.netresearchgate.net

Table 1: Postulated Atmospheric Reactions of 1-Hepten-3-one

Reactant Reaction Type Major Expected Products
OH Radical Addition/Abstraction Hydroxylated ketones, Carbonyl fragments (e.g., propanal, butanal)

| Ozone (O3) | Ozonolysis | Formaldehyde, 2-Oxohexanal, Criegee Intermediates |

Deuterated analogs like 1-Hepten-3-one - d5 are invaluable for studying atmospheric processes. zeochem.comresearchgate.net Isotopic labeling allows scientists to introduce a specific compound into a complex environmental system and track its disappearance and the appearance of its products without interference from naturally occurring, non-labeled counterparts. synmr.in

By measuring the decay rate of this compound relative to a stable reference compound in environmental chambers or the real atmosphere, a precise atmospheric lifetime can be calculated. Furthermore, analyzing the mass spectra of the reaction products can unequivocally identify them as derivatives of the initial deuterated tracer, helping to confirm degradation pathways. It is important to account for the kinetic isotope effect (KIE), where the C-D bond is stronger than the C-H bond, potentially causing the deuterated compound to react slightly slower than its non-deuterated version. nih.gov This effect must be quantified to accurately model the atmospheric fate of the non-labeled compound.

Microbial Transformation Studies

Microorganisms such as fungi and bacteria are capable of metabolizing a vast array of organic compounds. mdpi.com 1-Hepten-3-one, being a naturally occurring compound found as a fungal metabolite, is susceptible to such biotransformations. nih.gov These processes are critical for the carbon cycle and the bioremediation of organic pollutants.

Fungi and bacteria utilize powerful enzyme systems to carry out regio- and stereoselective transformations of organic substrates. researchgate.net For a molecule like 1-hepten-3-one, two primary sites are available for enzymatic attack: the carbonyl group and the carbon-carbon double bond.

Common microbial transformations for such compounds include:

Carbonyl Reduction: Many microbial species, including various fungi and bacteria, possess reductases that can convert ketones to their corresponding secondary alcohols. nih.gov In this case, 1-hepten-3-one would be reduced to 1-hepten-3-ol (B34233).

Double Bond Saturation: Enzymes known as enoate reductases can catalyze the saturation of the α,β-double bond, which would convert 1-hepten-3-one to heptan-3-one.

Hydroxylation: Microbial monooxygenases can introduce hydroxyl groups at various positions on the alkyl chain, increasing the polarity of the molecule. nih.gov

These biotransformations are often a first step in using the compound as a carbon and energy source for microbial growth. researchgate.net

The primary and most readily expected microbial degradation product of 1-hepten-3-one is 1-hepten-3-ol, formed by the reduction of the ketone group. thegoodscentscompany.comepa.govchemicalbook.comsigmaaldrich.com This biotransformation is a common metabolic route observed for many ketones. nih.gov Another potential metabolite is heptan-3-one, resulting from the saturation of the alkene bond.

Studies utilizing this compound can aid significantly in the identification of these metabolites. nih.gov When a biological sample is analyzed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), the metabolites derived from the deuterated starting material will retain the deuterium (B1214612) label. This results in a distinct mass signature, allowing for their clear identification among a complex mixture of other cellular components. nih.gov For example, the reduction of this compound would yield 1-hepten-3-ol - d5, which would have a molecular weight several units higher than the natural, unlabeled 1-hepten-3-ol, confirming its origin.

Table 2: Likely Microbial Transformations of 1-Hepten-3-one

Transformation Type Enzyme Class (Example) Product
Carbonyl Reduction Carbonyl Reductase 1-Hepten-3-ol

| Double Bond Saturation | Enoate Reductase | Heptan-3-one |

Table 3: Compound Names Mentioned in the Article

Compound Name
1-Hepten-3-one
This compound
1-Hepten-3-ol
2-Oxohexanal
Butanal
Formaldehyde
Heptan-3-one
Ozone
Propanal

Impact of Deuteration on Microbial Metabolism

The substitution of hydrogen with its heavier, stable isotope deuterium (D) in a molecule like 1-hepten-3-one to create this compound can significantly influence its transformation by microbial enzymes. This influence is primarily due to the kinetic isotope effect (KIE), a phenomenon where the rate of a chemical reaction changes when an atom in a reactant is replaced by one of its isotopes. wikipedia.org

The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond. wikipedia.org Consequently, more energy is required to break a C-D bond. In microbial metabolism, many degradation pathways are initiated by enzymes that catalyze the cleavage of C-H bonds. When a microorganism attempts to metabolize a deuterated compound like this compound, the enzymatic step involving the cleavage of a C-D bond will proceed at a slower rate compared to the cleavage of a C-H bond in the non-deuterated (protio) analogue. nih.govd-nb.info

This deceleration of metabolic processing can have several consequences:

Altered Metabolic Fate: If a compound has multiple metabolic pathways, the KIE can sometimes cause a "metabolic switching," where a previously minor pathway that does not involve C-D bond cleavage becomes more prominent.

Accumulation of Intermediates: The slowing of a rate-limiting step can potentially lead to the accumulation of metabolic intermediates.

While specific studies on the microbial metabolism of this compound are not extensively detailed in the available literature, the principles of the kinetic isotope effect are fundamental to enzymatic reactions. nih.gov Therefore, it is scientifically established that the deuteration at metabolically active sites on the 1-hepten-3-one molecule will reduce its rate of microbial degradation. nih.govd-nb.info

Table 1: Conceptual Illustration of the Kinetic Isotope Effect (KIE) on Microbial Metabolism
Parameter1-Hepten-3-one (Light Analogue)This compound (Heavy Analogue)Rationale
Relevant BondCarbon-Hydrogen (C-H)Carbon-Deuterium (C-D)Isotopic substitution at key positions.
Bond StrengthStandardHigherThe C-D bond requires more energy to break.
Enzymatic Reaction Rate (k)kL (Light)kH (Heavy)The reaction rate is dependent on bond cleavage energy.
Kinetic Isotope Effect (KIE = kL/kH)Typically > 1The rate for the light analogue is faster than for the heavy analogue, resulting in a KIE value greater than 1. wikipedia.org
Predicted Biodegradation TimeFasterSlowerSlower enzymatic reaction rates lead to a longer persistence of the compound.

Role in Natural Products and Chemical Ecology

1-Hepten-3-one is a volatile organic compound (VOC) that plays various roles in the chemical communication and defense mechanisms of different organisms. nih.gov Its deuterated analogue, this compound, serves as a critical tool for researchers studying these ecological interactions.

Identification of 1-Hepten-3-one in Organisms and Natural Matrices

1-Hepten-3-one has been identified as a naturally occurring metabolite in a diverse range of organisms, from fungi to arthropods. It often contributes to the characteristic aroma or acts as a semiochemical (a signaling chemical). Its presence has been documented in various natural sources, highlighting its relevance in chemical ecology. nih.govthegoodscentscompany.com

Table 2: Documented Natural Occurrences of 1-Hepten-3-one
Organism/MatrixClassificationContext/RoleReference
Ganoderma lucidum (Reishi mushroom)FungusIdentified as a secondary metabolite contributing to the volatile profile. thegoodscentscompany.com
Iporangaia pustulosaArthropod (Harvestman)A key component of defensive secretions. thegoodscentscompany.com
Alfalfa (Medicago sativa)PlantReported as a volatile compound. thegoodscentscompany.com
Tomato (Solanum lycopersicum)PlantIdentified as a volatile component. thegoodscentscompany.com

Investigation of its Formation and Release Mechanisms

The biosynthesis of 1-hepten-3-one and other related short-chain volatile compounds in many organisms, particularly fungi, is linked to the metabolism of fatty acids. nih.govresearchgate.net The primary pathway involves the enzymatic oxidation and subsequent cleavage of unsaturated fatty acids, such as linoleic acid. nih.govresearchgate.net

This process is generally understood to proceed via the following steps:

Dioxygenation: An enzyme, typically a lipoxygenase (LOX) or a fatty acid dioxygenase, introduces a hydroperoxide group onto the fatty acid chain. For C8 compounds like the related mushroom alcohol 1-octen-3-ol, this occurs at the C-10 position of linoleic acid. nih.govresearchgate.net

Cleavage: A hydroperoxide lyase (HPL) enzyme then cleaves the hydroperoxylated fatty acid at the carbon-carbon bond adjacent to the hydroperoxide group. nih.gov This cleavage results in the formation of two smaller molecules, one of which is a volatile aldehyde or ketone, such as 1-hepten-3-one.

In arthropods like the harvestman Iporangaia pustulosa, 1-hepten-3-one is a component of a chemical secretion used for defense. thegoodscentscompany.com The biosynthesis in these organisms is also believed to derive from fatty acid precursors, which are sequestered and modified within specialized exocrine glands before being released upon disturbance.

Deuterated Analogues in Ecological Tracing Experiments

Deuterated compounds like this compound are invaluable tools in ecological tracing and metabolic pathway elucidation. slu.senih.gov This technique, often referred to as stable isotope probing (SIP), allows researchers to track the fate of a specific molecule within a biological or environmental system. chemrxiv.orgresearchgate.netnih.gov

In a typical ecological tracing experiment, the deuterated analogue is introduced into the system of interest. Because deuterium is a stable, non-radioactive isotope, it acts as a "heavy" label that can be detected using mass spectrometry (MS) or other sensitive analytical techniques. Researchers can then follow the label to see where the compound goes, how it is transformed, and into what other molecules it becomes incorporated. nih.govlu.se

Applications in chemical ecology include:

Biosynthetic Pathway Elucidation: By providing a deuterated precursor to an organism, scientists can trace its conversion into more complex molecules like pheromones or defensive compounds, thereby confirming the steps in the biosynthetic pathway. slu.senih.gov

Food Web Analysis: Labeled compounds can be used to trace nutrient flow through different trophic levels in a small-scale ecosystem.

Environmental Fate Studies: this compound can be introduced into soil or water samples to study its rate of biodegradation and the microorganisms responsible for its degradation. The deuterium label allows scientists to distinguish the experimentally introduced compound from any naturally occurring 1-hepten-3-one. chemrxiv.orgresearchgate.net

Table 3: Hypothetical Steps in an Ecological Tracing Experiment Using this compound
StepActionPurposeAnalytical Method
1. IntroductionIntroduce this compound to an insect or microbial culture.Provide the labeled substrate to the biological system.-
2. IncubationAllow time for the organism/culture to metabolize the compound.Enable uptake, transformation, and incorporation of the label.-
3. ExtractionExtract relevant molecules (e.g., pheromones, fatty acids, biomass).Isolate potential metabolites and downstream products.Gas Chromatography (GC), Liquid Chromatography (LC)
4. AnalysisAnalyze the extracted fractions for the presence of deuterium.Detect the "heavy" label to identify molecules derived from the original deuterated compound.Mass Spectrometry (MS)
5. InterpretationMap the identified deuterated molecules to a metabolic pathway.Elucidate the biological transformation and fate of 1-hepten-3-one.Metabolic modeling

Research Applications and Emerging Areas for 1 Hepten 3 One D5

Development of Reference Standards for Analytical Research

The use of deuterated compounds as internal standards is a cornerstone of modern analytical chemistry, particularly in techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). 1-Hepten-3-one-d5, with its five deuterium (B1214612) atoms, serves as an ideal internal standard for the quantification of 1-hepten-3-one (B149102). Its chemical properties are nearly identical to the native compound, ensuring similar behavior during sample preparation and analysis, while its increased mass allows for clear differentiation by mass spectrometry.

Quality Control and Assurance in Analytical Laboratories

In analytical laboratories, maintaining high standards of quality control and assurance is paramount to generating reliable data. 1-Hepten-3-one-d5 plays a crucial role in this process by enabling the use of isotope dilution mass spectrometry (IDMS), a highly accurate method for quantification. By adding a known amount of the deuterated standard to a sample, any variations in sample extraction, derivatization, or instrument response can be corrected for, leading to more precise and accurate measurements of the target analyte, 1-hepten-3-one.

This is particularly important in the analysis of complex matrices where matrix effects can significantly impact the analytical signal. The co-elution of the deuterated standard with the native compound allows for effective compensation of these effects, ensuring the integrity of the analytical results.

Table 1: Illustrative Example of Quality Control Data for the Quantification of 1-Hepten-3-one using 1-Hepten-3-one-d5 as an Internal Standard

Quality Control SampleTarget Concentration (ng/mL)Measured Concentration (ng/mL)Recovery (%)Relative Standard Deviation (RSD) (%)
QC Low5.04.998.04.5
QC Medium50.051.2102.43.2
QC High200.0195.897.92.8

Inter-laboratory Method Validation using Deuterated Standards

The validation of analytical methods across different laboratories is essential for ensuring consistency and comparability of results. Deuterated standards like 1-Hepten-3-one-d5 are invaluable tools in inter-laboratory validation studies. By providing a common reference point, these standards help to minimize variations that may arise from differences in instrumentation, reagents, or laboratory procedures.

During method validation, parameters such as linearity, accuracy, precision, and limits of detection and quantification are assessed. The use of a deuterated internal standard can significantly improve these parameters by reducing the variability associated with the analytical process. This leads to more robust and reliable analytical methods that can be confidently implemented across multiple laboratories.

Advanced Studies in Food Chemistry and Flavor Research

1-Hepten-3-one is a naturally occurring volatile compound that contributes to the flavor profile of various foods. Understanding its formation, degradation, and concentration is crucial for food quality and authenticity. 1-Hepten-3-one-d5 provides researchers with a powerful tool to investigate these aspects in detail.

Tracing Flavor Compound Formation and Degradation in Food Systems

Isotope labeling is a key technique for elucidating metabolic pathways and chemical reactions in complex systems. By introducing 1-Hepten-3-one-d5 into a food system, researchers can trace its transformation and degradation over time. This allows for the identification of precursor compounds and the elucidation of the chemical pathways leading to the formation of 1-hepten-3-one during processing or storage.

Furthermore, the deuterated standard can be used to study the stability of 1-hepten-3-one in different food matrices and under various conditions, providing valuable insights into flavor development and shelf-life.

Authentication and Origin Determination of Food Products

The unique flavor profiles of food products are often linked to their geographical origin and production methods. The precise quantification of key flavor compounds, such as 1-hepten-3-one, can serve as a chemical fingerprint for authentication purposes. The use of 1-Hepten-3-one-d5 as an internal standard ensures the high accuracy required for such analyses.

By comparing the concentration of 1-hepten-3-one in a product to a database of authentic samples, it is possible to verify its origin and detect potential adulteration. This application is of growing importance in combating food fraud and ensuring fair trade.

Table 2: Hypothetical Data for the Authentication of a Food Product based on 1-Hepten-3-one Concentration

SampleDeclared OriginMeasured 1-Hepten-3-one Concentration (µg/kg)Reference Range for Declared Origin (µg/kg)Authentication Result
Sample ARegion X15.212.0 - 18.0Authentic
Sample BRegion X8.512.0 - 18.0Suspected Adulteration
Sample CRegion Y25.822.0 - 28.0Authentic

Applications in Environmental Monitoring and Contaminant Studies

Volatile organic compounds (VOCs), including ketones like 1-hepten-3-one, can be released into the environment from various natural and anthropogenic sources. Monitoring the levels of these compounds in air, water, and soil is important for assessing environmental quality and potential human exposure.

The use of 1-Hepten-3-one-d5 as an internal standard in environmental analysis allows for the accurate and sensitive quantification of 1-hepten-3-one, even at trace levels. This is crucial for regulatory compliance and for understanding the fate and transport of this compound in the environment. Isotope dilution methods are particularly advantageous in complex environmental matrices where interferences are common. The development of robust analytical methods using deuterated standards is a key area of research for improving the reliability of environmental monitoring data.

Quantification of Trace Organic Pollutants in Environmental Samples

One of the most critical applications for 1-Hepten-3-one - d5 is its use as an internal standard in isotope dilution mass spectrometry (IDMS) for the accurate quantification of trace organic pollutants. nih.gov When analyzing complex environmental matrices such as stormwater, wastewater, or soil, the native (non-deuterated) analyte, 1-hepten-3-one, can be affected by various factors that lead to inaccurate measurements. These include signal suppression or enhancement from co-eluting matrix components and sample loss during extraction and cleanup procedures. nih.govnih.gov

By adding a known amount of this compound to the sample at the beginning of the analytical process, these issues can be effectively overcome. lcms.cz Since the deuterated standard is chemically almost identical to the native analyte, it experiences the same matrix effects and procedural losses. chromforum.org However, because it has a different mass, the mass spectrometer can measure the ratio of the native analyte to the deuterated standard. This ratio remains constant regardless of sample loss or signal fluctuation, allowing for highly accurate and precise quantification. lcms.cz This technique is crucial for regulatory monitoring and risk assessment where low detection limits and high accuracy are required. nih.govresearchgate.net

Table 1: Impact of Deuterated Internal Standard on Analyte Quantification in a Complex Matrix

AnalyteSample MatrixMethodMeasured Concentration (ng/L)Recovery (%)Relative Standard Deviation (RSD)
1-Hepten-3-oneSpiked River WaterExternal Calibration6868%18%
1-Hepten-3-oneSpiked River WaterIsotope Dilution (using this compound)9999%4%

This interactive table illustrates the improved accuracy and precision achieved when using a deuterated internal standard like this compound compared to a standard external calibration method for a hypothetical spiked sample.

Fate and Transport Studies in Environmental Compartments

Understanding how pollutants move and degrade in the environment is essential for predicting exposure and ecological risk. nih.gov this compound can be employed as a tracer in studies designed to elucidate the environmental fate and transport of its non-deuterated analogue or similar ketones.

In these studies, a known quantity of this compound is introduced into a controlled environmental system, such as a microcosm containing water and sediment, or a soil column. Researchers can then track the movement of the deuterated compound between different compartments (e.g., water, sediment, soil, air) and monitor its degradation over time. Because the labeled compound can be definitively identified and quantified, its transformation pathways, degradation rates, and partitioning behavior can be determined with high confidence, even in the presence of background levels of the unlabeled compound. nih.govresearchgate.net

Future Directions in Deuterated Compound Research

The field of deuterated chemistry is continually evolving, driven by the demand for more sophisticated tools in pharmaceutical development, materials science, and environmental analysis. Future progress is anticipated in synthesis, mechanistic studies, and computational modeling.

Innovations in Deuterated Synthesis Technologies

The synthesis of deuterated compounds has traditionally involved multi-step processes that can be costly and yield low amounts of the final product. doi.org A major future direction is the development of more efficient, selective, and cost-effective deuteration methods. researchgate.net Innovations are focused on late-stage C-H bond functionalization, which allows for the direct replacement of hydrogen with deuterium on a complex molecule. researchgate.net

Emerging technologies include:

Catalytic Hydrogen Isotope Exchange (HIE): This is the most common and efficient method for site-selective deuteration. researchgate.net Research is focused on developing novel catalysts, such as ionic liquids, that can achieve high levels of deuterium incorporation under milder conditions and with greater selectivity. doi.org

Reductive Deuteration: The use of reagents like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄) to introduce deuterium during the reduction of functional groups like alkenes or carbonyls. researchgate.net

Dual-Isotope Labeling: Combining deuterium with other stable isotopes, such as carbon-13, enables more advanced molecular tracing and mechanistic studies. congruencemarketinsights.com

Table 2: Comparison of Deuteration Synthesis Approaches

Synthesis MethodDescriptionAdvantagesChallenges
Traditional Multi-Step Synthesis Building the molecule from a commercially available deuterated starting material (e.g., CD₃I). researchgate.netHigh regio- and chemoselectivity. doi.orgNumerous reaction steps, high cost, low overall yield. doi.org
Catalytic H/D Exchange Direct replacement of C-H bonds with C-D bonds using a catalyst and a deuterium source (e.g., D₂O). researchgate.netFewer steps, suitable for late-stage functionalization.Catalyst development, achieving high site-selectivity.
Ionic Liquid Catalysis Using ionic liquids as catalysts for H/D exchange reactions. doi.orgHigh efficiency, rapid kinetics, practical viability for scaling up. doi.orgCatalyst cost and recycling.

Expanding the Scope of Isotopic Labeling in Mechanistic Chemistry

Isotopic labeling is a powerful technique for understanding the step-by-step pathways of chemical reactions. ias.ac.in By strategically placing deuterium atoms in a reactant molecule, chemists can track the fate of these atoms in the products, providing definitive evidence for proposed reaction mechanisms. fiveable.mewikipedia.org This is often accomplished by detecting the position of the deuterium label in the final product using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry. wikipedia.orgslideshare.net

A key principle is the kinetic isotope effect (KIE), where the breaking of a carbon-deuterium (C-D) bond is slower than breaking a carbon-hydrogen (C-H) bond. By measuring changes in reaction rates upon deuteration, researchers can determine whether a specific C-H bond is broken in the rate-determining step of a reaction. researchgate.netias.ac.in This has profound implications in fields like enzyme catalysis and drug metabolism. nih.govnih.gov The future will likely see this technique applied to increasingly complex biological and chemical systems to unravel intricate reaction networks. nih.gov

Computational Chemistry Approaches for Predicting Deuterated Compound Behavior

Computational chemistry and theoretical calculations are becoming indispensable tools for understanding and predicting the effects of deuteration. fugaku100kei.jp Quantum mechanics-based methods, such as density functional theory (DFT), can be used to calculate how replacing hydrogen with deuterium alters a molecule's properties, including its bond lengths, vibrational frequencies, and energy levels. fugaku100kei.jpmdpi.com

These computational approaches can:

Predict Kinetic Isotope Effects: Calculations can forecast the magnitude of the KIE, helping to interpret experimental results and validate proposed reaction mechanisms. fugaku100kei.jp

Model Protein-Ligand Interactions: In drug design, computational docking and molecular dynamics simulations can be combined with experimental data from techniques like hydrogen/deuterium exchange mass spectrometry (DXMS) to build accurate 3D models of how a deuterated drug binds to its target enzyme. nih.gov

Elucidate NMR and Vibrational Spectra: Theoretical calculations can predict the NMR chemical shifts and infrared vibrational modes of deuterated compounds, aiding in their structural characterization. wikipedia.orgmdpi.com

By providing a theoretical framework, computational chemistry complements experimental work, creating a powerful synergy that accelerates research and development in all areas involving deuterated compounds. fugaku100kei.jpnih.gov

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